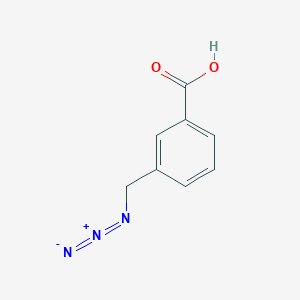

3-(Azidomethyl)benzoic acid

Descripción general

Descripción

Synthesis Analysis

There is limited information available on the synthesis of 3-(Azidomethyl)benzoic acid. A related study discusses the conformational polymorphism of 3-(azidomethyl)benzoic acid . The study suggests that the azidomethyl group could be a source of conformational polymorphism, which might have implications in the design of solid-state reactions .Aplicaciones Científicas De Investigación

Synthesis and Protective Group Application

- A novel method for preparing 2-(azidomethyl)benzoic acid, a precursor to (2-azidomethyl)benzoyl (AZMB) protective groups, has been developed. This method allows for the production of pure samples in gram scale without the need for chromatographic purifications. Triphenylphosphine-driven reductive cleavage is effective for sterically hindered esters that resist basic hydrolysis (Matsuda, Hashimoto, & Okuno, 2002).

Antibacterial Activity

- Research on 3-hydroxy benzoic acid, a derivative similar to 3-(azidomethyl)benzoic acid, shows that it possesses various biological properties including antimicrobial, anti-inflammatory, and antiviral effects. It has been used as a preservative in drugs, cosmetics, and food, and its derivatives have shown potential as direct action agents on Hbs molecules and in the management of sickle cell disease (Satpute, Gangan, & Shastri, 2018).

Pharmaceutical Research and Drug Design

- Benzoic acid, which is structurally related to 3-(azidomethyl)benzoic acid, is a model compound in pharmaceutical research. It's used in process design for understanding the stability and solubility of drug substances in various solvents. Modeling of phase behavior in solutions containing benzoic acid helps in predicting solubility in pharmaceutical applications (Reschke, Zherikova, Verevkin, & Held, 2016).

Biosynthesis Applications

- In microbial biosynthesis, 3-(azidomethyl)benzoic acid derivatives like 3-amino-benzoic acid have been used to produce important biological compounds. For instance, a biosynthetic system using Escherichia coli was developed for 3-amino-benzoic acid production from glucose. This demonstrates the potential of co-culture engineering in metabolic engineering and the production of bioactive compounds (Zhang & Stephanopoulos, 2016).

Chemical Synthesis and Crystallography

- The synthesis of compounds like 3,5-bis(aminomethyl)benzoic acid, structurally related to 3-(azidomethyl)benzoic acid, highlights the chemical versatility of these compounds. Such derivatives are synthesized using methods like bromination and azidonation, demonstrating their applicability in commercial and industrial settings (Yong, 2010).

Direcciones Futuras

Propiedades

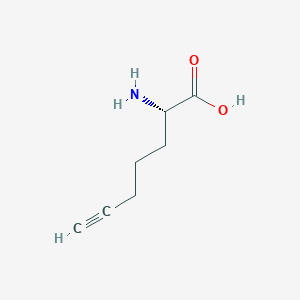

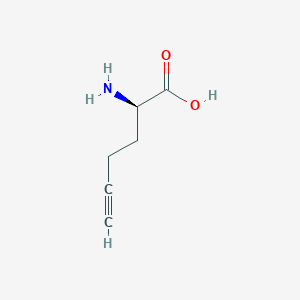

IUPAC Name |

3-(azidomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-11-10-5-6-2-1-3-7(4-6)8(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRRDHYXBMYXQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azidomethyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)](/img/structure/B164734.png)